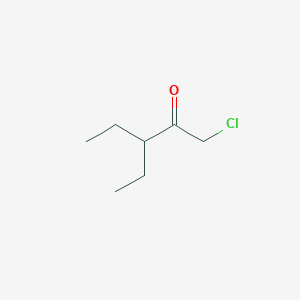

1-Chloro-3-ethylpentan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

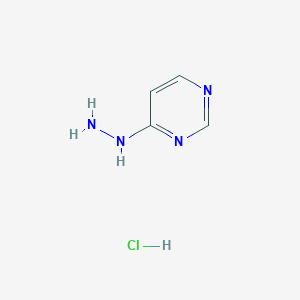

1-Chloro-3-ethylpentan-2-one is a chemical compound with the molecular formula C7H13ClO . Its molecular weight is 148.63 . The structure of this compound includes a carbonyl group (=O) and a chlorine atom attached to the carbon chain .

Molecular Structure Analysis

The molecular structure of 1-Chloro-3-ethylpentan-2-one consists of a seven-carbon chain with a carbonyl group (=O) and a chlorine atom . The exact spatial arrangement of these atoms and groups would require more detailed analysis .Wissenschaftliche Forschungsanwendungen

Kinetics and Mechanisms of Solvolysis

The solvolysis reactions of related chloroalkanes, including compounds similar to 1-chloro-3-ethylpentan-2-one, provide insights into the kinetics and mechanisms of their reactions in various solvents. Studies on 3-chloro-3-ethylpentane in alcohols have identified dominant solute-solvent interaction mechanisms affecting reaction rates, highlighting the influence of solvent dipolarity, polarizability, and hydrogen bond donor acidity (Albuquerque, Moita, & Gonçalves, 2001).

Synthesis of Ethyl 7-Chloro-2-oxoheptylate

Ethyl 7-chloro-2-oxoheptylate, a compound structurally related to 1-chloro-3-ethylpentan-2-one, is synthesized through a multi-step process involving ethyl 2,2-diethoxyacetate and 1,3-propanedithiol, showing the compound's relevance in the synthesis of cilastatin, a pharmaceutical compound. This process illustrates the utility of chlorinated ketones in complex organic syntheses (Chen Xin-zhi, 2006).

Quantitative Structure-Property Relationships (QSPR)

The study of solvent effects on the reactivity of tert-alkyl halides, including compounds analogous to 1-chloro-3-ethylpentan-2-one, through QSPR models, aids in understanding the solute-solvent interactions. This approach helps in predicting the reactivity and mechanisms of various solvolysis reactions (Moreira et al., 2019).

Reaction with Chlorine Atoms

Research on the reaction of chlorine atoms with ketones, including 3-pentanone, provides insights into the products, kinetics, and mechanisms of these reactions, which are relevant for understanding the atmospheric chemistry and potential environmental impact of chlorinated ketones (Kaiser, Wallington, & Hurley, 2010).

Thioacetalization Reactions

1-Chloro-3-ethylpentan-2-one and its derivatives can be used in thioacetalization reactions, where a new, odorless 1,3-propanedithiol equivalent is investigated for its efficiency and chemoselectivity in converting various aldehydes and ketones into corresponding dithianes. This showcases the compound's role in synthesizing sulfur-containing organic molecules (Liu et al., 2003).

Cascade Engineered Synthesis

The cascade engineered synthesis of 2-ethyl-1-hexanol from related aldehydes demonstrates the utility of 1-chloro-3-ethylpentan-2-one and similar compounds in creating commercially important chemicals via catalytic processes, emphasizing the importance of molecular size on the reaction rate and selectivity (Patankar & Yadav, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-chloro-3-ethylpentan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c1-3-6(4-2)7(9)5-8/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFRRDZERHMSME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-ethylpentan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2577620.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2577625.png)

![[(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol](/img/structure/B2577626.png)

![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2577627.png)

![1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2577631.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2577637.png)

![8-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2577638.png)

![N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide](/img/structure/B2577639.png)

![2-[1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2577642.png)